molecular formula C24H21N3O4 B12036996 (4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B12036996
M. Wt: 415.4 g/mol
InChI Key: BUECKBXJORMKNO-LSDHQDQOSA-N
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Description

“3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, benzoyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include:

    Benzoyl chloride:

    Methoxy reagents: for methoxylation.

    Pyridine derivatives:

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific application. For example:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.

    Receptor binding: The compound may interact with specific receptors on cell surfaces, triggering a cellular response.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-(4-methoxybenzoyl)-5-(3-pyridinyl)-1-(2-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of “3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H21N3O4/c1-15-12-18(31-2)5-6-19(15)22(28)20-21(17-7-10-25-11-8-17)27(24(30)23(20)29)14-16-4-3-9-26-13-16/h3-13,21,28H,14H2,1-2H3/b22-20+

InChI Key

BUECKBXJORMKNO-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O

Origin of Product

United States

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